molecular formula C11H18O2 B15257045 2-(1-Cyclopropylcyclohexyl)acetic acid

2-(1-Cyclopropylcyclohexyl)acetic acid

Cat. No.: B15257045
M. Wt: 182.26 g/mol
InChI Key: GRYKQKRXMHANAB-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylcyclohexyl)acetic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a cyclopropyl group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropylcyclohexyl)acetic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylcyclohexane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.

Another method involves the use of N,N’-dimethylthiourea and N-bromosuccinimide to generate an intermediate compound, which is then further reacted with thiourea under controlled pH conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or halides, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted acetic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Cyclopropylcyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in modulating biochemical pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

2-(1-Cyclopropylcyclohexyl)acetic acid can be compared with other similar compounds, such as:

    Cyclopropylacetic acid: Lacks the cyclohexyl ring, making it less complex and potentially less active in certain reactions.

    Cyclohexylacetic acid: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    2-(1-Cyclopropylcyclohexyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid, which may alter its chemical and biological properties.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-(1-cyclopropylcyclohexyl)acetic acid

InChI

InChI=1S/C11H18O2/c12-10(13)8-11(9-4-5-9)6-2-1-3-7-11/h9H,1-8H2,(H,12,13)

InChI Key

GRYKQKRXMHANAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)C2CC2

Origin of Product

United States

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